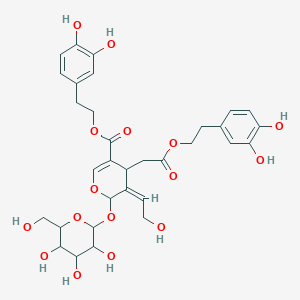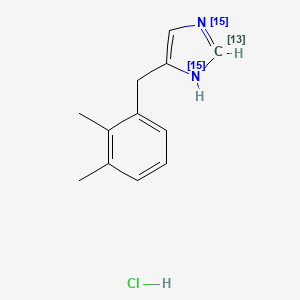
1,2,3,4-Tetrahydro-7-methyl-1-(1-methylethyl)naphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3,4-Tetrahydro-7-methyl-1-(1-methylethyl)naphthalene is an organic compound with the molecular formula C14H20 and a molecular weight of 188.309 g/mol . This compound is a derivative of naphthalene, characterized by the presence of a tetrahydro ring and methyl and isopropyl substituents. It is commonly used in various chemical and industrial applications due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetrahydro-7-methyl-1-(1-methylethyl)naphthalene typically involves the hydrogenation of naphthalene derivatives. One common method includes the catalytic hydrogenation of 7-methyl-1-(1-methylethyl)naphthalene using a metal catalyst such as palladium or platinum under high pressure and temperature conditions . The reaction is carried out in a suitable solvent like ethanol or methanol to facilitate the hydrogenation process.
Industrial Production Methods
In industrial settings, the production of this compound is often achieved through large-scale catalytic hydrogenation processes. The use of continuous flow reactors and advanced catalytic systems allows for efficient and high-yield production of this compound. The reaction conditions are optimized to ensure complete hydrogenation and minimal by-product formation .
化学反応の分析
Types of Reactions
1,2,3,4-Tetrahydro-7-methyl-1-(1-methylethyl)naphthalene undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of naphthoquinones and other oxidized derivatives.
Reduction: Formation of fully saturated hydrocarbons.
Substitution: Formation of halogenated naphthalene derivatives.
科学的研究の応用
1,2,3,4-Tetrahydro-7-methyl-1-(1-methylethyl)naphthalene has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a building block in drug synthesis.
作用機序
The mechanism of action of 1,2,3,4-Tetrahydro-7-methyl-1-(1-methylethyl)naphthalene involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
類似化合物との比較
Similar Compounds
1,2,3,4-Tetrahydronaphthalene: A similar compound with a simpler structure, lacking the methyl and isopropyl substituents.
1,2,3,4-Tetrahydro-1-methyl-naphthalene: Another derivative with a methyl group at a different position.
1,2,3,4-Tetrahydro-5-methyl-naphthalene: A derivative with a methyl group at the 5-position.
Uniqueness
1,2,3,4-Tetrahydro-7-methyl-1-(1-methylethyl)naphthalene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications where specific reactivity and interactions are required .
特性
分子式 |
C14H20 |
|---|---|
分子量 |
188.31 g/mol |
IUPAC名 |
7-methyl-1-propan-2-yl-1,2,3,4-tetrahydronaphthalene |
InChI |
InChI=1S/C14H20/c1-10(2)13-6-4-5-12-8-7-11(3)9-14(12)13/h7-10,13H,4-6H2,1-3H3 |
InChIキー |
GAUJPOYKGRVYNL-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(CCCC2C(C)C)C=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl (1R,2R,3S,5S)-8-methyl-3-(3-phenylmethoxybenzoyl)oxy-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B13436813.png)
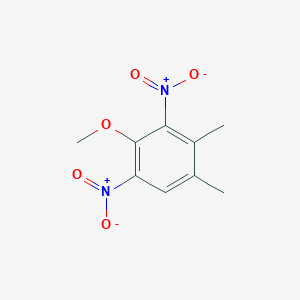

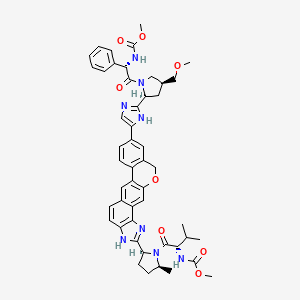

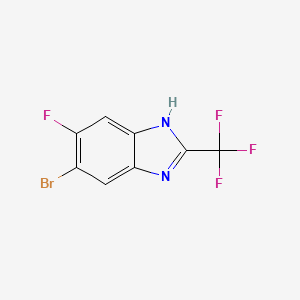
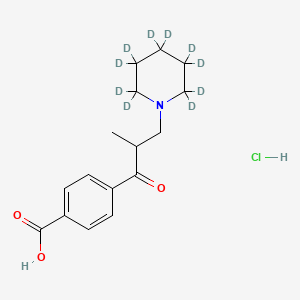
![4-[1-(2,3-Dimethylphenyl)ethyl]-1-(triphenylmethyl)-1H-imidazole](/img/structure/B13436840.png)
![(1R-endo)-8-Methyl-3-oxo-8-azabicyclo[3.2.1]octane-2-carboxylic Acid Methyl Ester (2R,3R)-2,3-Dihydroxybutanedioate](/img/structure/B13436848.png)
![alpha-[2-(4-Chlorophenyl)-2-oxoethyl]-alpha-phenyl-1H-1,2,4-triazole-1-propanenitrile](/img/structure/B13436859.png)
![[1-Methyl-4-(2,3,4,5,6-pentadeuteriophenyl)-3-prop-2-enylpiperidin-4-yl] propanoate;hydrochloride](/img/structure/B13436863.png)
